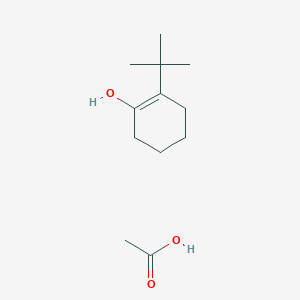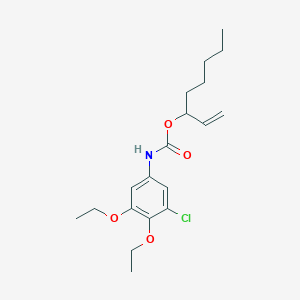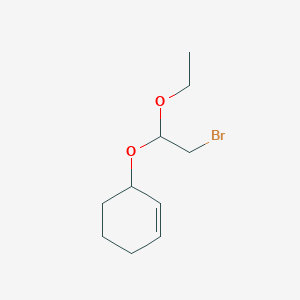
3-(2-Bromo-1-ethoxyethoxy)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-1-ethoxyethoxy)cyclohexene: is an organic compound with the molecular formula C10H17BrO2 It is a derivative of cyclohexene, where the cyclohexene ring is substituted with a bromoethoxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene typically involves the reaction of cyclohexene with a bromoethoxyethoxy reagent under specific conditions. One common method is the free radical bromination of cyclohexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds through the formation of a bromine radical, which abstracts a hydrogen atom from the allylic position of cyclohexene, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of various biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and versatility make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-1-ethoxyethoxy)cyclohexene involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in various substitution and elimination reactions. The presence of the ethoxyethoxy group enhances the compound’s solubility and reactivity, allowing it to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
3-Bromocyclohexene: Similar in structure but lacks the ethoxyethoxy group.
3-(2-Chloro-1-ethoxyethoxy)cyclohexene: Similar structure with a chlorine atom instead of bromine.
3-(2-Iodo-1-ethoxyethoxy)cyclohexene: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-(2-Bromo-1-ethoxyethoxy)cyclohexene is unique due to the presence of the bromoethoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Propriétés
Numéro CAS |
85710-98-1 |
|---|---|
Formule moléculaire |
C10H17BrO2 |
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
3-(2-bromo-1-ethoxyethoxy)cyclohexene |
InChI |
InChI=1S/C10H17BrO2/c1-2-12-10(8-11)13-9-6-4-3-5-7-9/h4,6,9-10H,2-3,5,7-8H2,1H3 |
Clé InChI |
ZGKQJVKLJNPDSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CBr)OC1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium nitrate](/img/structure/B14404823.png)
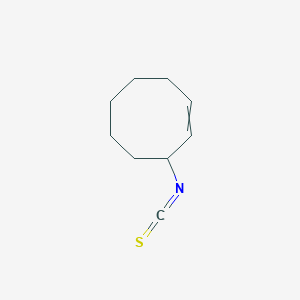
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
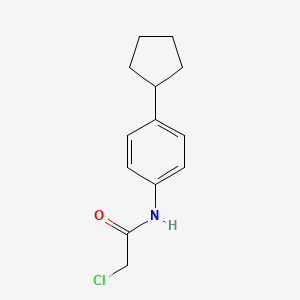

![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
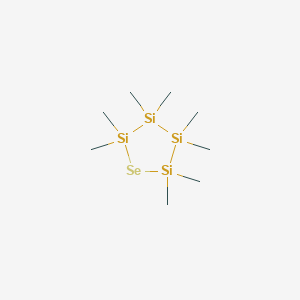

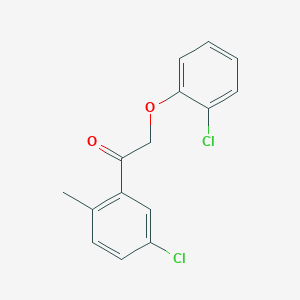
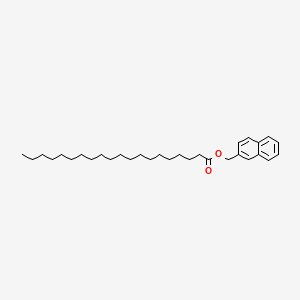
![N-[4-(Hydrazinesulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B14404894.png)
![2-Oxo-2-phenylethyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14404900.png)
